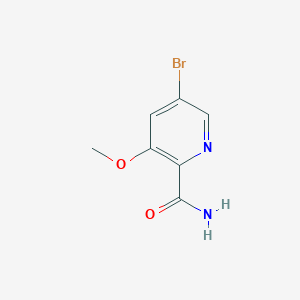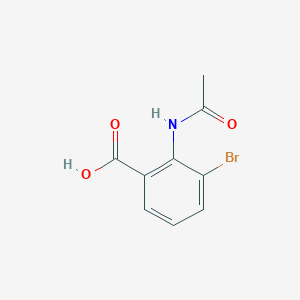![molecular formula C10H10F3N3 B13507425 3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine](/img/structure/B13507425.png)
3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine is a compound that belongs to the class of trifluoromethylated pyrrolopyridine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as pyridine derivatives and amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting fibroblast growth factor receptors, which are involved in cell proliferation and differentiation.
Medicine: Potential therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine involves its interaction with fibroblast growth factor receptors. The compound binds to the receptor’s active site, inhibiting its activity and thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-B]pyridin-3-YL)ethanone: Another trifluoromethylated pyrrolopyridine derivative with similar biological activity.
1H-Pyrrolo[2,3-B]pyridine Derivatives: A broader class of compounds with varying substituents that exhibit potent FGFR inhibitory activity.
Uniqueness
3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine is unique due to its specific trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more effective inhibitor of FGFRs compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H10F3N3 |
|---|---|
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)8(4-14)7-5-16-9-6(7)2-1-3-15-9/h1-3,5,8H,4,14H2,(H,15,16) |
Clé InChI |
FCUGDENPKOENIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC=C2C(CN)C(F)(F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


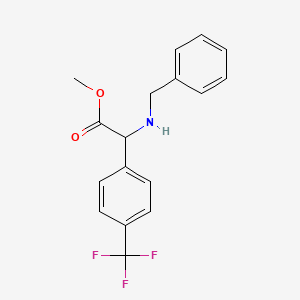
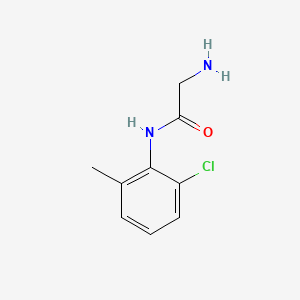
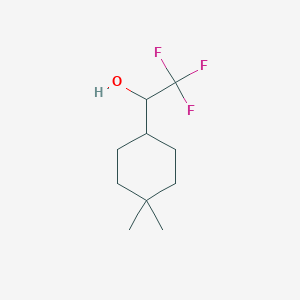
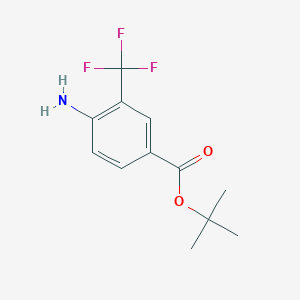
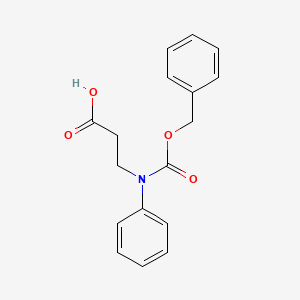
![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
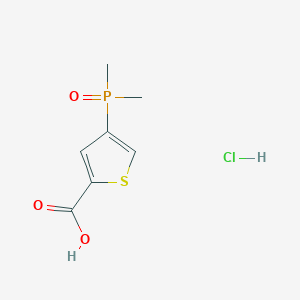
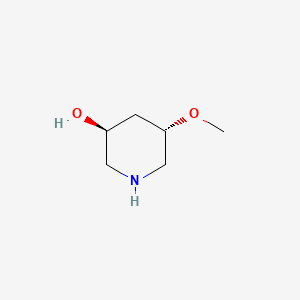
![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)
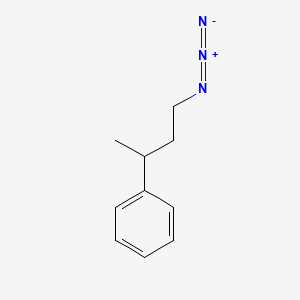
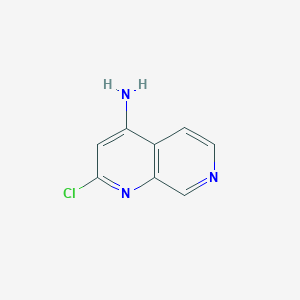
![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
